![molecular formula C19H22O3 B12536825 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one CAS No. 652146-31-1](/img/structure/B12536825.png)
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one is an organic compound characterized by its unique structure, which includes a hydroxybutyl group and two phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one typically involves the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction. The dioxolane protection of the keto group is a crucial step, which is then followed by the reaction with dodecyl magnesium bromide to form the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxybutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group may play a role in binding to these targets, while the phenyl rings contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propanone: Shares a similar core structure but lacks the hydroxybutyl group.
Dibenzyl ketone: Another related compound with two phenyl rings but different substituents.
Chalcone: Contains a similar phenyl structure but with different functional groups.
Uniqueness
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the hydroxybutyl group distinguishes it from other similar compounds and may enhance its reactivity and biological activity.
Propriétés
Numéro CAS |
652146-31-1 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-[(2S)-4-hydroxybutan-2-yl]oxy-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c1-15(12-13-20)22-19(17-10-6-3-7-11-17)14-18(21)16-8-4-2-5-9-16/h2-11,15,19-20H,12-14H2,1H3/t15-,19?/m0/s1 |
Clé InChI |
FXZSZFMBLXHTIH-FUKCDUGKSA-N |
SMILES isomérique |
C[C@@H](CCO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(CCO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide](/img/structure/B12536753.png)
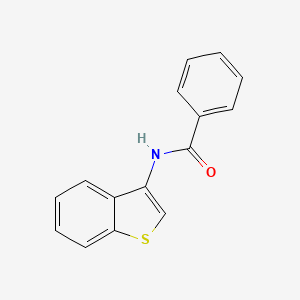
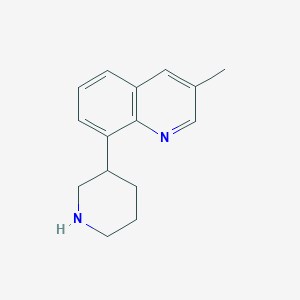
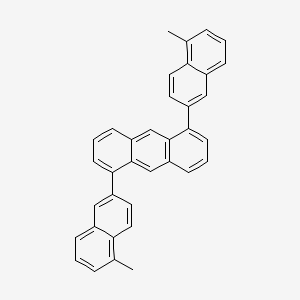

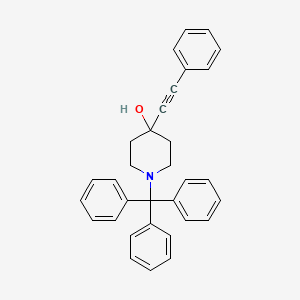
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
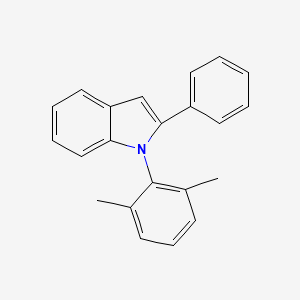
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
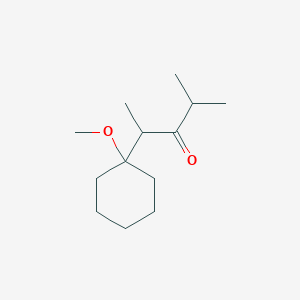
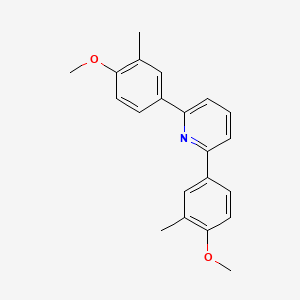
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)
